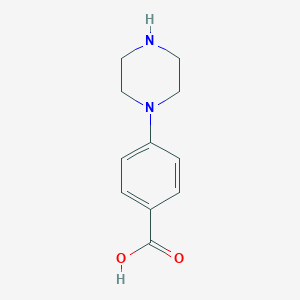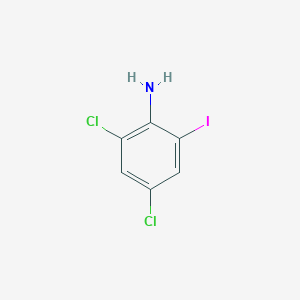
4-(Piperazin-1-yl)benzoic acid
Übersicht
Beschreibung
4-(Piperazin-1-yl)benzoic acid and its derivatives are significant in the realm of chemical synthesis and have been explored for various biological activities. These compounds serve as a scaffold for developing pharmaceuticals and have been studied for their structural and chemical properties.
Synthesis Analysis
The synthesis of 4-(Piperazin-1-yl)benzoic acid derivatives involves reactions between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, leading to products like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (Faizi et al., 2016). These syntheses often employ nucleophilic substitution reactions and are geared towards enhancing biological activity or modifying chemical properties.
Molecular Structure Analysis
The crystal structure of these compounds reveals that the piperazine ring adopts a chair conformation. The dihedral angles between the piperazine ring and the benzene ring suggest a semi-rigid structure that may influence the compound's reactivity and interaction with biological targets. For example, the structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid shows dihedral angles of approximately 30 degrees, indicating a specific spatial orientation that could be critical for biological activity (Faizi et al., 2016).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : 4-(Piperazin-1-yl)benzoic acid derivatives have been studied for their crystal structure, providing insights into molecular conformations and intermolecular interactions (Faizi et al., 2016).
Pharmaceutical Research : Piperazin-1-yl benzoic acid compounds have been investigated for their potential in treating diseases. For example, they are involved in the metabolism of antidepressants (Hvenegaard et al., 2012), and have shown potential in inhibiting cholesterol biosynthesis (Aufenanger et al., 1985). Additionally, they've been explored as neuroleptic agents (Norman et al., 1996), α1-AR antagonists (Li et al., 2008), and antibacterial agents (Mekky & Sanad, 2020).
Optical and Luminescent Properties : Studies have focused on the luminescent properties of piperazine substituted compounds, potentially useful in photonic and electronic applications (Gan et al., 2003).
Supramolecular Chemistry : Research has also delved into the formation of supramolecular architectures using piperazine and substituted benzoic acids, contributing to the understanding of molecular self-assembly processes (Chen & Peng, 2011).
Antidiabetic Compounds : Piperazine derivatives have been identified as promising antidiabetic compounds, with studies exploring their structure-activity relationships (Le Bihan et al., 1999).
Antituberculosis Agents : Novel analogues of anti-tuberculosis agents containing piperazin-1-yl benzoic acid have been synthesized, showing improved bioavailability and potent activity against tuberculosis (Tangallapally et al., 2006).
Polymorphism and Crystal Engineering : The study of polymorphism in drugs related to piperazine benzoic acid derivatives has been conducted, aiding in the understanding of drug formulation and stability (Braun et al., 2014).
Binding Interactions with Proteins : Investigations into the binding characteristics of piperazine derivatives with proteins like bovine serum albumin have been done to understand their pharmacokinetic mechanisms (Karthikeyan et al., 2015).
Anti-Cancer Activity : Certain piperazine benzoic acid derivatives have been evaluated for their anti-bone cancer activity and potential antiviral activity through molecular docking studies (Lv et al., 2019).
Safety And Hazards
The safety information for 4-(Piperazin-1-yl)benzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
4-piperazin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGYKSQGLCAAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360806 | |
| Record name | 4-(piperazin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-yl)benzoic acid | |
CAS RN |
85474-75-5 | |
| Record name | 4-(piperazin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Piperazin-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide](/img/structure/B79476.png)


![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)







